molecular formula C7H8N2O2 B1302331 Methyl 5-aminonicotinate CAS No. 36052-25-2

Methyl 5-aminonicotinate

Cat. No.: B1302331
CAS No.: 36052-25-2
M. Wt: 152.15 g/mol
InChI Key: MBGSRKHDEJNWED-UHFFFAOYSA-N
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Description

Methyl 5-aminonicotinate (CAS No. 36052-25-2) is a pyridine derivative synthesized via esterification of 5-aminonicotinic acid (14) with methanol, achieving an 88% yield under optimized conditions . This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive amine and ester functional groups. For instance, it acts as a precursor to methyl 5-chloronicotinate (16) through diazotization and subsequent chlorination with CuCl/CuCl₂, yielding 79% of the chlorinated product . Its structural versatility is further highlighted in coordination chemistry, where it forms complexes with Co(II) and Zn(II), enabling applications in materials science and catalysis .

Preparation Methods

Preparation Methods of Methyl 5-aminonicotinate

Direct Esterification of 5-Aminonicotinic Acid

The most straightforward and commonly employed method to prepare this compound is the esterification of 5-aminonicotinic acid with methanol under acidic catalysis.

  • Reactants: 5-aminonicotinic acid and methanol
  • Catalyst: Concentrated sulfuric acid or hydrochloric acid
  • Conditions: Reflux temperature (~75–85°C), typically for 15–20 hours
  • Process: The carboxyl group of 5-aminonicotinic acid is converted to the methyl ester by acid-catalyzed esterification. The amino group remains intact during this process.
  • Purification: After reaction completion, the mixture is neutralized, and the product is isolated by extraction, crystallization, or distillation.

This method is analogous to the preparation of methyl esters of other aminonicotinic acids, such as methyl 4-aminonicotinate, which has been reported with similar conditions and yields.

Protection of the Amino Group Followed by Esterification

To prevent side reactions involving the amino group during esterification, a protection-deprotection strategy is sometimes employed:

  • Step 1: Amino Group Protection
    • The amino group of 5-aminonicotinic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
    • The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0–5°C) to avoid side reactions.
  • Step 2: Esterification
    • The Boc-protected 5-aminonicotinic acid is then esterified with methanol under acidic reflux conditions.
  • Step 3: Deprotection
    • The Boc group is removed under acidic conditions to yield this compound.

This method is particularly useful in industrial or complex synthetic settings to improve yield and purity by minimizing side reactions involving the amino group.

Alternative Synthetic Routes via Amination of Methyl 5-nicotinate

Another approach involves the amination of methyl 5-nicotinate or its derivatives:

  • Starting from methyl 5-nicotinate, the amino group can be introduced via nucleophilic substitution or catalytic amination reactions.
  • Catalysts such as Lewis acids or transition metals may be employed to facilitate the amination.
  • Reaction conditions typically involve elevated temperatures (50–100°C) and controlled pH to optimize conversion and selectivity.

While specific detailed protocols for this route are less commonly reported for this compound, analogous methods are well-documented for related aminonicotinates.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent Methanol Used for esterification
Catalyst Concentrated sulfuric acid (H2SO4) or hydrochloric acid (HCl) Acid catalysis for esterification
Temperature 75–85°C (reflux) Ensures complete esterification
Reaction Time 15–20 hours Sufficient for high conversion
Amino Protection Boc protection at 0–5°C Optional, to prevent side reactions
Purification Extraction, crystallization, or distillation To obtain high purity product

Purification and Yield

  • The crude product from esterification is typically purified by recrystallization from ethanol or ethyl acetate.
  • Purity levels of >98% are achievable with proper purification.
  • Yields reported for similar methyl aminonicotinate esters range from 85% to 95% depending on reaction scale and conditions.
  • Protection strategies can improve yield and purity by minimizing side reactions.

Research Findings and Industrial Relevance

  • This compound is used as an intermediate in the synthesis of pharmaceuticals targeting neurological and inflammatory diseases.
  • The compound’s amino and ester functionalities allow for further chemical modifications, such as amidation, oxidation, or substitution reactions.
  • Industrial production often employs continuous flow reactors and automated pH control to optimize reaction efficiency and product quality.
  • Protection-deprotection strategies are favored in large-scale synthesis to ensure high purity and yield.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
Direct Esterification Acid-catalyzed esterification of 5-aminonicotinic acid with methanol Simple, cost-effective Possible side reactions with amino group
Protection + Esterification Boc protection of amino group, esterification, deprotection Higher purity, fewer side reactions More steps, increased complexity
Amination of Methyl Nicotinate Amination of methyl 5-nicotinate derivatives Potential for selective amination Requires catalysts, less common

Chemical Reactions Analysis

Types of Reactions: Methyl 5-aminonicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Methyl 5-aminonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sirtuin Modulation

Methyl 5-aminonicotinate has been investigated for its role in modulating sirtuins, a family of proteins involved in cellular regulation and metabolism. Research indicates that derivatives of this compound can act as inhibitors of Sirtuin 2, which is implicated in neurodegenerative diseases and cancer therapy. The ability to inhibit Sirtuins may provide avenues for developing treatments for conditions like Huntington's disease and other neurodegenerative disorders .

Anti-Inflammatory Properties

Studies have suggested that this compound exhibits anti-inflammatory effects by targeting various pathways involved in inflammation. Its derivatives have shown promise in reducing the expression of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

Cardiovascular Disease

Research has highlighted the potential of this compound derivatives in treating cardiovascular diseases. These compounds may interact with multiple proteins involved in cardiovascular pathology, such as MAPK and TNF-α, suggesting their role as bioactive agents in cardiovascular therapeutics .

Synthesis of Derivatives

This compound serves as a valuable starting material for synthesizing various bioactive compounds. For instance, it can be transformed into heteroaryl azo dyes through straightforward synthetic routes, indicating its utility in developing new chemical entities for pharmaceutical applications .

Macrocyclic Compounds

The compound is also used in the synthesis of macrocyclic structures, which can exhibit unique properties beneficial for drug development. These macrocycles can be designed to improve binding affinity to biological targets or enhance the stability of the resulting compounds .

Case Studies

StudyFocusFindings
Sirtuin Inhibition Investigated the role of this compound derivatives as Sirtuin 2 inhibitorsDemonstrated potential therapeutic effects against neurodegenerative diseases
Cardiovascular Applications Explored the interaction of this compound with cardiovascular-related proteinsIdentified multiple pathways affected by the compound, suggesting its use in cardiovascular therapies
Synthetic Pathways Developed new synthetic routes for creating derivativesShowed efficient methods for producing bioactive compounds from this compound

Mechanism of Action

The mechanism of action of methyl 5-aminonicotinate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release nicotinic acid. This compound can modulate biochemical pathways by interacting with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 5-aminonicotinate belongs to a family of substituted nicotinate esters. Key structural analogs include:

Compound Name CAS No. Substituents Molecular Formula Key Applications/Reactivity
Ethyl 5-aminonicotinate 17285-76-6 -NH₂ at C5, -COOEt at C3 C₈H₁₀N₂O₂ Longer alkyl chain enhances lipophilicity; used in drug delivery systems .
Methyl 2-aminonicotinate 14667-47-1 -NH₂ at C2, -COOMe at C3 C₇H₈N₂O₂ Altered regiochemistry impacts coordination with metals; limited catalytic activity .
Methyl 6-chloronicotinate 106726-82-3 -Cl at C6, -COOMe at C3 C₇H₆ClNO₂ Halogenation increases electrophilicity; used in cross-coupling reactions .
Methyl 5-methylnicotinate 3460-29-5 -CH₃ at C5, -COOMe at C3 C₈H₉NO₂ Methyl group improves metabolic stability; common in agrochemical intermediates .
Methyl 5-methoxynicotinate N/A -OCH₃ at C5, -COOMe at C3 C₈H₉NO₃ Methoxy group enhances electron density; explored in organic electronics .

Research Findings and Trends

  • Catalysis: Cu(I)-catalyzed cyclization of this compound derivatives enables the synthesis of selenyl/sulfenyl heterocycles, expanding access to bioactive molecules .

Biological Activity

Methyl 5-aminonicotinate (C7H8N2O2) is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Boiling PointNot available
Log P (octanol/water)0.39
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

These properties suggest favorable characteristics for biological activity, including good membrane permeability and solubility.

Mechanisms of Biological Activity

This compound exhibits a range of biological activities, primarily through its interaction with various molecular targets:

  • Sirtuin Inhibition : Research indicates that derivatives of aminonicotinate can inhibit sirtuins, a family of proteins involved in cellular regulation and metabolism. For instance, studies have shown that modifications in the structure of aminonicotinate can enhance its inhibitory potency against Sirt2, with IC50 values reported as low as 6 μM .
  • Neuroprotective Effects : The compound has been noted for its neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It acts on pathways associated with neuronal signaling and inflammation, which are critical in conditions such as Alzheimer's disease .
  • Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against bacterial strains suggests potential applications in treating infections .

Neuroprotection

A study published in ACS Organic Letters highlighted the neuroprotective effects of this compound derivatives. The research focused on their ability to modulate sirtuin activity, leading to reduced neuronal apoptosis in vitro. The findings suggest that these compounds could serve as scaffolds for developing new neuroprotective agents .

Antimicrobial Efficacy

In a separate investigation, this compound was tested against multiple bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria. The study emphasized the compound's potential as a lead for antibiotic development .

Table 1: Biological Activities of this compound Derivatives

DerivativeTargetIC50 (μM)Activity Type
This compoundSirt26Inhibition
Methyl 5-amino-6-chloronicotinateSirt39Inhibition
This compoundBacterial StrainsVariesAntimicrobial

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing methyl 5-aminonicotinate, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves esterification of 5-aminonicotinic acid using methanol under acidic catalysis (e.g., sulfuric acid). Optimization requires monitoring reaction temperature (60–80°C), stoichiometric ratios (excess methanol), and purification via recrystallization or column chromatography. Purity is assessed using HPLC (>98%) and confirmed by NMR (e.g., absence of residual solvent peaks). Detailed protocols should specify reagent grades, solvent drying, and inert atmosphere use to minimize side reactions .
  • Example Table :

CatalystTemperature (°C)Yield (%)Purity (HPLC)
H₂SO₄708599.2
HCl657897.5

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use NMR (¹H, ¹³C) for structural confirmation: ¹H NMR should show a singlet for the methyl ester (~3.9 ppm) and aromatic protons (8.0–8.5 ppm). IR confirms ester C=O stretching (~1700 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion validation ([M+H]⁺ at m/z 153). Cross-validate with reference spectra from databases like SciFinder to resolve ambiguities .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles), avoid inhalation/ingestion, and store in a cool, dry place. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Safety data sheets (SDS) should be consulted for first-aid measures (e.g., eye rinsing with water for 15 minutes) .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

  • Methodological Answer : Standardize compound stock solutions (e.g., DMSO at 10 mM), validate with positive/negative controls, and report IC₅₀ values with 95% confidence intervals. Use cell lines with documented sensitivity (e.g., HeLa for cytotoxicity). Replicate experiments ≥3 times and include batch-to-batch purity verification .

Q. What analytical methods are recommended for assessing the purity of this compound?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) for quantification. Validate against a certified reference standard. Residual solvents (methanol) are quantified via GC-MS, adhering to ICH Q3C guidelines .

Advanced Research Questions

Q. How should researchers address contradictory spectral data or unexpected byproducts in this compound synthesis?

  • Methodological Answer : Contradictions often arise from impurities or tautomerism. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For byproducts, isolate via preparative TLC and characterize structurally. Re-evaluate reaction conditions (e.g., trace metal contamination) and consider alternative catalysts (e.g., enzymatic esterification) .

Q. What experimental designs are suitable for studying this compound’s stability under stress conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate at 0.1M HCl/NaOH (40°C, 24 hrs), monitor via HPLC.
  • Oxidative stress : Use 3% H₂O₂, track peroxide adducts.
  • Photodegradation : Expose to UV light (ICH Q1B), quantify degradation products. Stability data should inform storage recommendations .

Q. How can computational modeling predict this compound’s reactivity or interactions in drug design?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian) to map electrostatic potentials and identify nucleophilic sites (e.g., amino group). Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinase enzymes. Validate with in vitro assays to correlate computational and experimental results .

Q. What methodologies identify degradation products of this compound in environmental or biological systems?

  • Methodological Answer : Use LC-HRMS for non-targeted analysis of biodegradation samples. Apply metabolomics workflows (e.g., MZmine) to annotate unknown peaks. Ecotoxicity assays (Daphnia magna) assess environmental impact, with data normalized to OECD guidelines .

Q. How can researchers integrate disparate studies on this compound to resolve conflicting biological activity reports?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate data. Use meta-analysis (fixed/random effects models) to quantify heterogeneity. Stratify by assay type (e.g., in vitro vs. in vivo) and adjust for publication bias via funnel plots. Highlight methodological variances (e.g., cell line differences) as confounding factors .

Properties

IUPAC Name

methyl 5-aminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGSRKHDEJNWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363887
Record name Methyl 5-aminonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36052-25-2
Record name 3-Pyridinecarboxylic acid, 5-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36052-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-aminonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-aminopyridine-3-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of methyl 5-tert-butoxycarbonylamino-3-pyridinecarboxylate (5.7 g) and conc. hydrochloric acid (11.4 ml) in methanol (57 ml) was stirred for 1 hour at 40° C. After being cooled to room temperature, the reaction mixture was poured into a mixture of ethyl acetate (100 ml) and water (50 ml) under stirring, and adjusted to pH 9.0 with 10% potassium carbonate aqueous solution. The organic layer was washed with brine and dried over magnesium sulfate. The solvent was evaporated in vacuo and the residue was recrystallized from diethyl ether-methanol to afford methyl 5-amino-3-pyridinecarboxylate (2.03 g).
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5.7 g
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11.4 mL
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57 mL
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100 mL
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50 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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